1-(Cyclohexylmethyl)-1,1'-bi(cyclohexane)
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Overview
Description
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group. Cycloalkanes are known for their stability and are commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexylmethyl chloride with cyclohexane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then heated to promote the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) can be achieved through a continuous flow process. This involves the use of a distillation tower where cyclohexylmethyl chloride and cyclohexane are introduced from the top, and hydrogen is introduced from the bottom. The reaction takes place in the presence of a hydrogenation catalyst, and the product is collected at the bottom of the tower .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylmethyl ketone.
Reduction: Reduction reactions can convert the compound into cyclohexylmethyl alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions typically involve the use of halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyclohexylmethyl ketone
Reduction: Cyclohexylmethyl alcohol
Substitution: Halogenated derivatives such as cyclohexylmethyl chloride or bromide
Scientific Research Applications
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Methylcyclohexane: A monosubstituted cyclohexane with a methyl group attached to one of the carbon atoms.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane molecule.
Uniqueness
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is unique due to its structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group This unique structure imparts specific chemical properties and reactivity that distinguish it from other cycloalkanes
Properties
CAS No. |
97746-85-5 |
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Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-17(11-5-1)16-19(14-8-3-9-15-19)18-12-6-2-7-13-18/h17-18H,1-16H2 |
InChI Key |
VHQUXZCHSOMADT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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